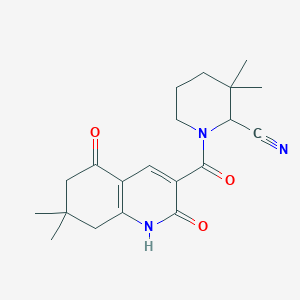

4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, including carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in a range of physiological and pathological processes such as glaucoma, cancer, and neurodegenerative diseases .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the attachment of a sulfonyl group to an aromatic ring, followed by the introduction of various substituents that confer the desired biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the formation of a thiazole ring and its subsequent coupling with a benzenesulfonamide moiety . Similarly, the synthesis of 4-anilinoquinazoline-based benzenesulfonamides as carbonic anhydrase inhibitors involves the combination of a quinazoline scaffold with a benzenesulfonamide group . These synthetic routes often employ techniques such as cycloadditions, Pictet-Spengler reactions, and Click chemistry to achieve the desired molecular architecture .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic benzene ring, which is further modified by various substituents that enhance the compound's affinity and selectivity towards target enzymes. The quinazoline ring, often found in these compounds, is a bicyclic system that provides a rigid framework for interaction with enzyme active sites . Molecular docking studies are frequently used to predict the binding mode of these compounds within the enzyme's active site, providing insights into their inhibitory potency and selectivity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a variety of chemical reactions, depending on their substituents. For example, the presence of an anilino group can facilitate interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions . The introduction of a triazole moiety, as seen in some tetrahydroisoquinoline-based benzenesulfonamides, can lead to the formation of additional hydrogen bonds, enhancing the compound's anticancer activity . The reactivity of these compounds is crucial for their biological function as enzyme inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of fluorine atoms can increase the metabolic stability and membrane permeability of the compounds, as seen in some carbonic anhydrase inhibitors . The presence of a mercaptoquinazolinone moiety can confer potent and selective inhibition of human carbonic anhydrase isoforms, which is critical for the development of anticancer drugs .

科学的研究の応用

Antimicrobial Activity

A study by Vanparia et al. (2013) synthesized a series of derivatives integrating 4-quinazolone and sulfonamide moieties, including compounds similar to 4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide. These compounds exhibited significant in vitro antimicrobial activity against various bacteria and fungi, demonstrating their potential as antimicrobial agents (Vanparia et al., 2013).

Analgesic and Anti-inflammatory Activities

Research by Dewangan et al. (2016) focused on synthesizing new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, which includes structural similarities to this compound. These compounds were evaluated for their analgesic and anti-inflammatory activities in animal models, showing significant potential in this area (Dewangan et al., 2016).

Antihypertensive and Diuretic Activities

A study by Rahman et al. (2014) synthesized a series of N-substituted benzene sulfonamide derivatives, which include structural elements similar to this compound. These compounds showed significant antihypertensive and diuretic activities in rat models, suggesting their potential use in treating hypertension and related conditions (Rahman et al., 2014).

Alzheimer's Disease Research

Zarei et al. (2021) designed and synthesized a series of compounds, including 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives, which structurally relate to this compound. These compounds were evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease, showing promising results in inhibitory activities (Zarei et al., 2021).

Antitumor Activity

Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing sulfonamide moiety, structurally related to this compound. These compounds exhibited significant in vitro antitumor activity, suggesting their potential as antitumor agents (Alqasoumi et al., 2010).

特性

IUPAC Name |

4-acetyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c1-15(27)17-10-12-20(13-11-17)31(29,30)25-18-6-5-7-19(14-18)26-16(2)24-22-9-4-3-8-21(22)23(26)28/h3-14,25H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQOTXKUCUEAAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)

![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)

![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)

![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)